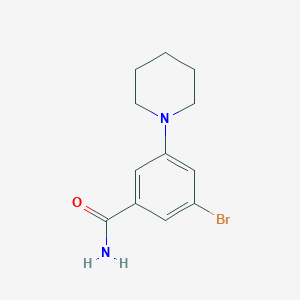

3-Bromo-5-(piperidin-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-6-9(12(14)16)7-11(8-10)15-4-2-1-3-5-15/h6-8H,1-5H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQUMFYVJFJRSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=CC(=C2)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 3 Bromo 5 Piperidin 1 Yl Benzamide and Its Analogues

Precursor Synthesis and Strategic Functionalization for Compound Construction

The foundation of synthesizing 3-Bromo-5-(piperidin-1-yl)benzamide lies in the preparation and modification of its core building blocks: the benzoic acid intermediate and the piperidine (B6355638) moiety.

Synthesis and Optimization of 3-Bromo-5-(piperidin-1-yl)benzoic Acid Intermediates

The synthesis of the crucial intermediate, 3-bromo-5-(piperidin-1-yl)benzoic acid, often starts from more readily available materials like 3-aminobenzoic acid. wikipedia.org The process typically involves the reduction of a nitro group, as seen in the preparation of 3-aminobenzoic acid from 3-nitrobenzoic acid. wikipedia.org Another approach involves the regioselective amination of bromobenzoic acids. For instance, copper-catalyzed amination of 2-bromobenzoic acids has been demonstrated to be a chemo- and regioselective method, avoiding the need for protecting the carboxylic acid group. organic-chemistry.orgnih.gov This method can produce N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov

Further functionalization, such as the introduction of a bromine atom, is a key step. The regioselectivity of this bromination is critical for the final structure of the target molecule.

Preparation and Derivatization of Key Piperidine Moieties

The piperidine ring is a prevalent structural motif in many biologically active compounds and its synthesis and functionalization are well-established. researchgate.netijnrd.org The preparation of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors. researchgate.netmdpi.comorganic-chemistry.org This can be accomplished using catalysts like rhodium on carbon (Rh/C) or through transfer hydrogenation with agents like ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org

Derivatization of the piperidine ring allows for the introduction of various functional groups, which can significantly influence the properties of the final benzamide (B126) product. For example, the synthesis of piperidine-4-carboxamide derivatives has been explored for their pharmacological potential. researchgate.net The introduction of substituents on the piperidine ring can be achieved through methods like lithiation followed by trapping with an electrophile. nih.gov

Amide Bond Formation Methodologies for the Benzamide Core

The formation of the amide bond between the benzoic acid intermediate and an amine is a pivotal step in the synthesis of the benzamide core.

Exploration of Coupling Reagents and Reaction Conditions for Amide Synthesis

A variety of coupling reagents are available to facilitate amide bond formation from carboxylic acids and amines. nih.gov Common carbodiimide (B86325) reagents include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com To minimize side reactions and racemization, these are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com

Other effective coupling reagents include uronium/aminium-based reagents like HBTU, TBTU, and HATU, which are known for their high efficiency and ability to suppress racemization. peptide.com Boron-based reagents, such as borate (B1201080) esters like B(OCH2CF3)3, have also emerged as effective promoters for direct amidation. acs.org

Alternatively, the carboxylic acid can be activated by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), which then readily reacts with an amine to form the amide. researchgate.netgoogle.com

Techniques for Enhancing Reaction Yields and Product Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final benzamide product. This can involve adjusting the solvent, temperature, and reaction time. For instance, in some direct amidation procedures, heating the carboxylic acid and amine together, sometimes with a catalyst, and removing the water formed can drive the reaction to completion. researchgate.net

Purification of the final product is often achieved through techniques like recrystallization or column chromatography. nih.govnanobioletters.com The choice of solvent for these procedures is critical for obtaining a pure product. Washing the crude product with acidic and basic solutions can help remove unreacted starting materials and byproducts. google.comorgsyn.org

Regioselective Bromination and Piperidine Incorporation Techniques

The precise placement of the bromo and piperidinyl substituents on the benzamide core is essential for the desired chemical structure.

Regioselective bromination of benzoic acid derivatives can be influenced by the existing substituents on the aromatic ring. For instance, the directing effects of the carboxyl and amino/amido groups play a significant role in determining the position of bromination.

The incorporation of the piperidine moiety can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly if an activated aromatic ring (e.g., with a nitro group) is used as a precursor. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming the C-N bond between the aromatic ring and piperidine. Copper-catalyzed amination reactions have also proven effective for this transformation, offering a valuable alternative. organic-chemistry.orgnih.gov

Strategies for the Introduction of Bromine onto the Benzamide Aromatic Ring

The introduction of a bromine atom onto the benzamide aromatic ring is a fundamental step in the synthesis of this compound. This can be achieved through electrophilic aromatic substitution reactions. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity, particularly to obtain the desired 3,5-disubstituted pattern.

Commonly, bromination is carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst or in a suitable solvent. The nature of the substituents already present on the benzamide ring directs the position of the incoming bromine atom. For instance, an activating group might be used to direct the bromination, followed by its conversion to the desired amide functionality. Alternatively, direct bromination of a substituted benzoic acid or benzamide can be performed, though this may lead to a mixture of isomers requiring separation.

A key intermediate for the synthesis of this compound is 3,5-dibromobenzoic acid, which can be further functionalized. One of the bromine atoms can be selectively substituted with piperidine, followed by conversion of the carboxylic acid to the primary amide.

Methods for Piperidine Moiety Installation, Including Nucleophilic Aromatic Substitution and Reductive Amination

The installation of the piperidine moiety is another critical step in the synthesis of this compound and its analogues. Two primary methods for this transformation are nucleophilic aromatic substitution (SNA_r) and reductive amination.

Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of an activated aromatic ring with piperidine, which acts as a nucleophile. wikipedia.orgyoutube.com The aromatic ring must be substituted with electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group (typically a halogen) to facilitate the reaction. wikipedia.org For the synthesis of this compound, a suitable precursor would be a 3,5-dihalogenated or 3-halo-5-nitro-substituted benzamide derivative. The piperidine displaces one of the leaving groups to form the desired product. The reactivity of halogens in S_NAr reactions can vary, and reaction conditions often require heating. youtube.comnih.gov

Reductive Amination: Reductive amination is a versatile method for forming C-N bonds and can be used to introduce the piperidine ring. nih.govresearchgate.nettandfonline.comtandfonline.com This two-step process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net In the context of synthesizing piperidine-containing benzamides, a suitably functionalized benzamide with a carbonyl group could be reacted with a piperidine derivative, or a piperidine with an amino group could be reacted with a benzaldehyde (B42025) derivative, followed by reduction. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and borane-pyridine complex. researchgate.nettandfonline.com

Palladium-Catalyzed Coupling Reactions for Advanced Synthetic Approaches

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the advanced synthesis and derivatization of this compound and its analogues. The bromine atom on the benzamide ring serves as a versatile handle for these transformations, allowing for the introduction of a wide array of substituents.

Common palladium-catalyzed reactions applicable in this context include:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromo-benzamide with an organoboron reagent (e.g., a boronic acid or ester). This is particularly useful for introducing aryl or heteroaryl groups at the 3-position of the benzamide ring.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The bromo-benzamide can be coupled with various primary or secondary amines to introduce different amino substituents.

Heck Coupling: This reaction involves the coupling of the bromo-benzamide with an alkene, leading to the formation of a substituted alkene derivative.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling the bromo-benzamide with a terminal alkyne.

These palladium-catalyzed methods offer high functional group tolerance and allow for the construction of complex molecular architectures from the this compound scaffold.

Rational Design and Synthesis of Structural Analogues of this compound

The rational design and synthesis of structural analogues of this compound aim to explore the structure-activity relationship (SAR) of this chemical scaffold. By systematically modifying different parts of the molecule, researchers can investigate the impact of these changes on the compound's properties.

Modifications at the Benzamide Nitrogen and Oxygen Atoms for Enhanced Interactions

Modifications at the benzamide functional group itself can significantly influence the compound's biological activity and physicochemical properties. walshmedicalmedia.compulsus.compulsus.com

N-Alkylation/N-Arylation: Introducing substituents on the benzamide nitrogen can alter the molecule's hydrogen bonding capacity and steric profile. rsc.org This can be achieved by reacting the primary amide with alkyl or aryl halides.

Conversion to Thioamides or Selenoamides: Replacing the carbonyl oxygen with sulfur (thioamide) or selenium (selenoamide) can impact the electronic properties and conformation of the amide bond. nih.govnih.gov This transformation can be accomplished using various thiating or selenating reagents. nih.govnih.gov Such changes can affect how the molecule interacts with biological targets. nih.gov

Anomeric Amides: Introducing two electronegative atoms on the amide nitrogen can lead to a reduction in amide resonance and a more pyramidal nitrogen atom. researchgate.netmdpi.com This can alter the reactivity and conformational preferences of the amide group. researchgate.netmdpi.com

Systematic Substituent Effects on the Phenyl Ring (e.g., halogen, methoxy (B1213986), alkyl)

Methoxy Group: A methoxy group is an electron-donating group through resonance and can increase the electron density of the aromatic ring. msu.eduminia.edu.eg This can affect the reactivity of the ring and the molecule's interaction with biological targets. The position of the methoxy group can also influence intramolecular hydrogen bonding, which in turn affects properties like lipophilicity. nih.gov

Alkyl Groups: Alkyl groups, such as methyl or ethyl, are electron-donating through an inductive effect. lumenlearning.comucalgary.ca They can increase the lipophilicity of the compound and introduce steric bulk, which can influence binding to target proteins.

The table below summarizes the general effects of these substituents on the properties of the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Effect |

| Halogen (F, Cl, Br, I) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| Methoxy (-OCH₃) | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| Alkyl (-R) | Electron-donating | - | Activating | Ortho, Para |

Structural Variations within the Piperidine Ring and Its Substitution Patterns

The piperidine ring is a key structural feature and a common motif in many biologically active compounds. researchgate.netmdpi.comresearchgate.net Its conformation and substitution pattern can significantly impact a molecule's pharmacological profile. rsc.orgajchem-a.comnih.gov

Ring Conformation: The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can influence the molecule's three-dimensional shape and its ability to fit into a binding pocket.

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can modulate the molecule's properties. For example, alkyl or aryl groups can be introduced to explore steric and lipophilic requirements of a biological target. Functional groups like hydroxyl or amino groups can be added to introduce new hydrogen bonding interactions.

Ring Modification: The piperidine ring itself can be modified, for instance, by ring-opening reactions or by synthesizing analogues with different ring sizes (e.g., pyrrolidine (B122466) or azepane). nih.govresearchgate.net

Systematic exploration of these structural variations is crucial for understanding the SAR and for optimizing the properties of this compound analogues.

Investigation of Biological Activities and Underlying Molecular Mechanisms

Receptor Interaction Profiling and Ligand Binding Characteristics

The interaction of 3-Bromo-5-(piperidin-1-yl)benzamide with various receptors is a key area of investigation to determine its pharmacological profile.

The sigma-1 (σ1) receptor is a transmembrane protein that has been identified as a promising target for the treatment of pain. nih.gov While direct binding data for this compound is not specified, research on benzylpiperazine derivatives has yielded compounds with high affinity for the σ1 receptor and selectivity over the σ2 receptor. nih.gov For example, one such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high σ1 receptor affinity with a Ki value of 1.6 nM and significant selectivity over the σ2 receptor. nih.gov This highlights the potential for piperidine-containing compounds to interact with sigma receptors.

Serotonin (B10506) receptors are a major target for therapeutic agents. Studies on compounds with structural similarities to this compound, such as those containing a bromo-substituent, have shown significant binding affinities for various 5-HT receptor subtypes. researchgate.net For instance, certain marine-derived indole (B1671886) alkaloids have demonstrated high nanomolar affinity to 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 subtypes. researchgate.net The development of ligands that can target multiple serotonin receptors or act as dual inhibitors, for example, for the 5-HT1A receptor and the serotonin transporter (SERT), is an ongoing area of medicinal chemistry research. nih.gov

Adenosine (B11128) receptors, particularly the A2A subtype, are a target for the treatment of conditions like Parkinson's disease. nih.gov Research has focused on developing selective antagonists for these receptors. Arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines have been identified as potent and selective A2A receptor antagonists. nih.gov While direct evidence for this compound as an adenosine receptor antagonist is not available, the broader class of piperazine-containing compounds has shown promise in this area. nih.gov

Cellular and Subcellular Biological Effects

The impact of this compound at the cellular level, particularly in the context of cancer, is an area of active investigation.

The benzamide (B126) functional group is a key structural feature that can influence cell cycle progression. As mentioned earlier, benzamide, a known PARP inhibitor, can prevent neoplastic transformation in a cell cycle-dependent manner, with maximal effect during the early S phase. nih.gov This intervention is linked to the modulation of poly(ADP-ribosyl)ation of nuclear proteins, which are crucial for chromatin structure and function. nih.gov While specific studies on this compound's effect on the cell cycle are not detailed in the provided search results, the established role of the benzamide moiety suggests a potential mechanism of action through the modulation of DNA repair processes and cell cycle checkpoints.

Pathways and Mechanisms of Apoptosis Induction and Programmed Cell Death

The induction of apoptosis, or programmed cell death, is a critical mechanism for the anti-tumor activity of many therapeutic agents. Research indicates that N-substituted benzamides, a class of compounds to which this compound belongs, can initiate apoptosis through the intrinsic mitochondrial pathway. nih.govresearchgate.net This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, an initiator caspase. nih.gov The activation of caspase-9 subsequently triggers a cascade of executioner caspases, such as caspase-3 and caspase-7, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

Studies have shown that treatment with related benzamide compounds leads to a G2/M phase cell cycle arrest, an event that precedes the onset of apoptosis. nih.gov This cell cycle block occurs independently of caspase activity and the tumor suppressor protein p53. nih.gov While the precise upstream events are still under investigation, it is suggested that drug-induced apoptosis via the mitochondrial pathway often involves oxidative stress and DNA damage. nih.gov The ability of these compounds to induce apoptosis is not reliant on p53 status, as the effects are observed in both p53-proficient and p53-deficient cell lines. nih.gov

Regulation of Specific Intracellular Signaling Cascades (e.g., WNT, HIF-1, NF-κB, AKT)

The biological activities of this compound and related compounds are intricately linked to their ability to modulate key intracellular signaling cascades. A significant target is the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation. nih.gov Certain N-substituted benzamides have been shown to inhibit NF-κB activity, which can lead to the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the induction of apoptosis. nih.govnih.gov

The regulation of NF-κB is a complex process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov Some benzamide derivatives have demonstrated the ability to suppress the phosphorylation and degradation of IκB, thereby preventing NF-κB activation. nih.gov

While direct evidence linking this compound to the WNT, HIF-1, and AKT pathways is less established in the public domain, the known interactions with the NF-κB pathway suggest a broader impact on cellular signaling networks that are often interconnected.

Impact on Gene Expression and Transcriptional Regulation

The modulation of signaling pathways by compounds like this compound directly translates to changes in gene expression and transcriptional regulation. The inhibition of NF-κB, for instance, leads to the decreased transcription of genes involved in inflammation and cell survival. nih.gov

Furthermore, some related compounds have been identified as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), a transcriptional coactivator that plays a role in hormone-dependent cancers. nih.gov CARM1 methylates histone H3 and other proteins involved in transcription, and its inhibition can lead to a reduction in the expression of specific genes, such as the prostate-specific antigen (PSA). nih.gov This suggests a potential mechanism for the anti-cancer effects of certain benzamide derivatives through the epigenetic regulation of gene expression.

Preclinical Efficacy in Relevant Disease Models (In vitro and Mechanistic In vivo Studies)

Antineoplastic Investigations in Various Cancer Cell Lines and Xenograft Models

The antineoplastic properties of benzamide derivatives have been investigated in a variety of cancer cell lines. N-substituted benzamides have demonstrated cytotoxicity in human promyelocytic leukemia (HL-60) and murine pre-B (70Z/3) cell lines, inducing apoptosis as previously described. nih.gov Other related structures, such as 3,5-bis(benzylidene)-4-piperidones, have shown significant cytotoxic potencies against human HL-60 leukemic cells and human HSC-2 and HSC-4 squamous cell carcinomas. nih.gov

The selectivity of these compounds is a crucial aspect of their therapeutic potential. Studies have shown that some derivatives exhibit greater toxicity towards cancer cells compared to normal human cells like gingival fibroblasts (HGF), pulp cells (HPC), and periodontal ligament fibroblasts (HPLF). nih.gov This selective toxicity is a desirable characteristic for any potential anticancer agent.

Antimicrobial Spectrum and Potency against Bacterial and Fungal Pathogens

Benzamide and its derivatives have emerged as a promising class of antimicrobial agents. nanobioletters.com Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria. researchgate.netepa.gov For instance, certain N-(5-bromopyridin-2-yl)benzamide derivatives have shown promising activity against various bacterial strains. researchgate.netepa.gov The mechanism of action for some antibacterial benzamides involves the inhibition of essential cellular processes. Oxazolidinone derivatives, which share some structural similarities, are known to inhibit the initiation of protein synthesis in bacteria. nih.govnih.gov

In addition to antibacterial properties, benzamide derivatives have also been investigated for their antifungal activity. researchgate.netnih.govresearchgate.netmdpi.com They have shown efficacy against a range of fungal pathogens, including phytopathogenic fungi and human pathogens like Trichophyton mentagrophytes. nih.govresearchgate.net The presence of a bromine atom in the structure can contribute to the antimicrobial activity. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| N-(5-bromopyridin-2-yl)benzamide derivative | S. aureus | 12.5 |

| N-(5-bromopyridin-2-yl)benzamide derivative | B. subtilis | 6.25 |

| N-(5-bromopyridin-2-yl)benzamide derivative | E. coli | 3.125 |

| N-(5-bromopyridin-2-yl)benzamide derivative | P. aeruginosa | 6.25 |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative | Gram-positive bacteria | 0.25 |

MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds. Data is compiled from various studies on related benzamide derivatives. researchgate.netnih.gov

Evaluation of Anti-inflammatory Responses in Cellular Models

The anti-inflammatory properties of benzamides are well-documented and are often linked to the inhibition of the NF-κB signaling pathway. nih.gov In cellular models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages, benzamide derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The mechanism of this anti-inflammatory action involves the suppression of NF-κB activation, which in turn reduces the expression of these inflammatory enzymes and cytokines. nih.govnih.gov This has been demonstrated in various cell types, including HeLa cells. nih.gov The ability of these compounds to mitigate the inflammatory response in cellular models suggests their potential for the treatment of inflammatory diseases.

Table 2: Anti-inflammatory Activity of a Benzamide Derivative in LPS-induced RAW264.7 Cells

| Parameter | Effect of Benzamide Derivative |

|---|---|

| Nitric Oxide (NO) Production | Inhibited |

| iNOS Expression | Inhibited |

| COX-2 Expression | Inhibited |

| NF-κB Activation | Suppressed |

This table summarizes the typical anti-inflammatory effects observed for benzamide derivatives in a standard in vitro model of inflammation. nih.govresearchgate.net

Neurobiological Applications and Central Nervous System (CNS) Activity Assessment

The neuropharmacological potential of this compound is an area of significant interest, primarily due to its structural components: a substituted benzamide and a piperidine (B6355638) moiety. While direct studies on this specific compound are not extensively documented in publicly available literature, its structural similarity to other well-researched neurologically active agents allows for a theoretical exploration of its potential applications and interactions within the central nervous system.

Substituted benzamides are a well-established class of compounds with a variety of CNS activities, most notably as dopamine (B1211576) receptor antagonists. nih.govnih.gov These compounds have been pivotal in the development of antipsychotic medications. The piperidine ring is also a common feature in many CNS-active drugs, contributing to their receptor binding profiles and pharmacokinetic properties, including the ability to penetrate the blood-brain barrier. nih.gov

Dopaminergic System Interaction:

The benzamide structure is a key pharmacophore for dopamine D2 receptor antagonism. nih.gov Theoretical conformational analysis of similar benzamide derivatives suggests that their interaction with the dopamine receptor is highly dependent on their molecular conformation. nih.gov For instance, studies on piperidyl-o-methoxybenzamides have indicated that extended conformers are energetically favored over folded ones, which influences their binding to dopamine receptors. nih.gov This suggests that the specific substitution pattern on the benzamide ring of this compound would significantly influence its potential as a dopamine antagonist.

| Compound Class | Receptor Target | Observed Activity | Reference |

|---|---|---|---|

| Substituted Benzamides | Dopamine D2 Receptor | Antagonistic activity, useful in neuroleptic drug development. | nih.govnih.gov |

| Spectramide | Dopamine D2 Receptor | High-affinity and selective antagonist with a Kd of 25 pM. | nih.gov |

Serotonergic System Interaction:

Derivatives containing a piperidine moiety have been investigated for their effects on the serotonin system. nih.govnih.gov Specifically, certain piperidyl derivatives have shown dual activity at 5-HT1A serotonin receptors and the serotonin transporter (SERT), a profile that is highly desirable for the development of novel antidepressants. nih.gov For example, some 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives exhibit high nanomolar affinity for both 5-HT1A receptors and SERT. nih.gov While the arylpiperazine in these examples differs from the simple piperidine in this compound, it highlights the potential for piperidine-containing structures to interact with key targets in the serotonergic system.

| Compound Class/Derivative | Receptor/Transporter Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| 3-[4-(Aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives | 5-HT1A Receptor | 2.3 - 30 | Antagonist | nih.gov |

| 3-[4-(Aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives | Serotonin Transporter (SERT) | 12 - 30 | Inhibitor | nih.gov |

Sigma Receptor Modulation:

The piperidine ring is a common structural motif in ligands that bind to sigma receptors. nih.gov Sigma receptors, particularly the sigma-1 subtype, are implicated in a wide range of neurological functions and are considered a target for therapeutic intervention in conditions such as neurodegenerative disorders, pain, depression, and addiction. nih.gov Novel benzofuran-2-carboxamide (B1298429) ligands incorporating an N-(3-(piperidin-1-yl)propyl) substituent have demonstrated high affinity for the sigma-1 receptor, with Ki values in the nanomolar range. nih.gov This suggests that the piperidinyl group in this compound could confer affinity for sigma receptors, potentially leading to neuroprotective or neuromodulatory effects. nih.govsigmaaldrich.com

| Compound Class | Receptor Target | Binding Affinity (Ki, nM) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxamides with N-(3-(piperidin-1-yl)propyl) | Sigma-1 Receptor | 7.8 - 34 | Neurodegenerative disorders, pain, depression, addiction | nih.gov |

Structure Activity Relationship Sar Studies for 3 Bromo 5 Piperidin 1 Yl Benzamide Analogues

Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 3-Bromo-5-(piperidin-1-yl)benzamide and its analogues, the key pharmacophoric features generally consist of a central aromatic scaffold (the benzene (B151609) ring), a hydrogen bond donor/acceptor system (the benzamide (B126) linker), a halogen atom (bromine), and a cyclic amine moiety (the piperidine (B6355638) ring). jst.go.jpenamine.netresearchgate.net

The benzamide scaffold itself is a versatile building block in medicinal chemistry, known to be present in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netwalshmedicalmedia.com The arrangement of substituents on this scaffold is a primary determinant of the compound's biological profile. The core structure allows for the strategic placement of functional groups in three-dimensional space to optimize interactions with a specific biological target.

Systematic studies on related benzamide series have highlighted the importance of each component. For instance, in various classes of benzamide inhibitors, the central ring acts as a scaffold, the amide group often participates in crucial hydrogen bonding with the target protein, and the substituents on the ring and the amide nitrogen dictate potency and selectivity. mdpi.comcapes.gov.br The combination of an electron-withdrawing bromine atom and an electron-donating piperidine group at the meta-positions of the benzamide creates a unique electronic and steric profile that is critical for its activity. libretexts.org

Impact of Halogenation (Bromine) on Ligand Binding, Enzymatic Inhibition, and Cellular Efficacy

The presence and position of halogen atoms on a phenyl ring can significantly modulate a compound's pharmacological properties. libretexts.org In the case of this compound, the bromine atom at the 3-position of the benzoyl ring plays a multifaceted role.

Enzymatic Inhibition: Halogenation is a common strategy in medicinal chemistry to enhance the potency of enzyme inhibitors. mdpi.comnih.gov The introduction of a bromine atom can alter the electronic distribution of the aromatic ring, influencing its reactivity and interaction with the enzymatic target. frontiersin.org In some cases, the halogen can act as a specific anchoring point within the enzyme's active site. For certain natural products, the identity of the halogen atom can profoundly alter their antimicrobial profile, highlighting the specific role of each halogen in biological activity. nih.gov

Role of the Piperidine Moiety in Ligand-Target Recognition and Specificity

The piperidine ring, a saturated heterocycle, is a prevalent feature in many FDA-approved drugs and is known to favorably influence pharmacokinetic and pharmacodynamic properties. enamine.netresearchgate.net In the context of this compound analogues, the piperidine moiety is crucial for ligand-target recognition and specificity.

The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target's binding site. This interaction often serves as a primary anchor for the ligand. The conformation of the piperidine ring (chair or boat) and the orientation of its substituents can also significantly impact binding affinity. nih.gov

SAR studies on related compounds have demonstrated that the nature and substitution of this amine portion are critical. For example, in a series of aminobutyl-benzamides targeting sigma receptors, constraining the amine within a ring structure, such as piperidine, was found to be key for high binding affinity and selectivity. nih.gov Replacing the piperidine with a different ring system, like a quinuclidine, or altering its substitution pattern can dramatically alter the compound's affinity and selectivity profile, highlighting the piperidine ring as a major determinant of specificity. nih.govnih.gov

| Analogue Modification (Piperidine Moiety) | Observed Effect on Activity/Affinity | Reference |

|---|---|---|

| Replacement with open-chain amine | Significantly decreased affinity and selectivity | nih.gov |

| Introduction of bridging moieties (e.g., quinuclidine) | Maintained or slightly altered affinity, suggesting tolerance for conformational constraint | nih.gov |

| Substitution on the piperidine ring | Can modulate affinity and selectivity depending on substituent size and position | nih.govnih.gov |

Significance of Benzamide Linker and Aromatic Substitutions on Pharmacological Profiles

The benzamide linker (–CONH–) is not merely a passive connector; it is a critical functional group that profoundly influences the pharmacological profile of the molecule. This amide bond can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), enabling strong and specific interactions with protein targets. nih.gov The rigidity of the amide bond also helps to properly orient the aromatic ring and the piperidine moiety for optimal binding.

Aromatic substitutions on the benzamide ring, other than the bromine and piperidine groups, are a key area for SAR exploration. The nature, size, and position of these substituents can fine-tune the electronic properties, lipophilicity, and steric profile of the compound. libretexts.orgnih.gov

Electron-donating groups (e.g., methoxy (B1213986), –OCH₃) can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient areas of a binding site. acs.org

Electron-withdrawing groups (e.g., nitro, –NO₂) decrease the ring's electron density, making it more likely to interact with electron-rich residues. libretexts.orgchemistrysteps.com

The position of the substituent is also critical. For example, studies on other benzamide series have shown that moving a substituent from one position to another can drastically alter biological activity, often due to steric clashes or the disruption of key interactions within the binding pocket. nih.govmdpi.com

| Aromatic Substitution | General Effect on Reactivity/Directing Effect | Typical Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Halogens (-F, -Cl, -Br, -I) | Deactivating, Ortho-, Para-directing | Modulates lipophilicity, can form halogen bonds, affects binding affinity | libretexts.org |

| Alkyl (-CH₃) | Activating, Ortho-, Para-directing | Can enhance binding through hydrophobic interactions | libretexts.org |

| Alkoxy (-OCH₃) | Activating, Ortho-, Para-directing | Can act as H-bond acceptor, increases electron density | acs.org |

| Nitro (-NO₂) | Deactivating, Meta-directing | Strongly electron-withdrawing, can be a key H-bond acceptor | libretexts.org |

Analysis of Stereochemical Considerations in Optimizing Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design. Biological systems, particularly enzymes and receptors, are chiral environments, meaning they can interact differently with the various stereoisomers of a drug molecule.

For analogues of this compound, the introduction of chiral centers can lead to enantiomers or diastereomers with distinct biological activities. For instance, if a substituent is introduced on the piperidine ring, a new stereocenter is created. It is common for one enantiomer to exhibit significantly higher potency than the other because it fits more precisely into the chiral binding site of the target protein.

In the development of benzodioxane–benzamides, the introduction of a substituent on the linker between the two main moieties created a second stereogenic center. nih.gov The separation and evaluation of the resulting isomers revealed that stereochemistry had a significant impact on antimicrobial activity and pharmacokinetic properties. nih.gov Similarly, studies on bridged piperidine analogues often involve the synthesis and testing of specific stereoisomers to understand how conformational rigidity and the spatial orientation of functional groups affect receptor affinity. nih.gov Therefore, exploring the stereochemistry of this compound analogues represents a critical strategy for optimizing biological potency and selectivity.

Computational Chemistry and Cheminformatics Approaches in Compound Characterization and Design

Molecular Docking Studies for Target Identification and Prediction of Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. These predictions are crucial for identifying potential biological targets and understanding the structural basis of a compound's activity.

For 3-Bromo-5-(piperidin-1-yl)benzamide, molecular docking studies would involve screening the compound against various known protein targets to identify those with the highest binding affinity. The results would provide insights into:

Binding Affinity: A scoring function would estimate the binding energy (e.g., in kcal/mol), indicating the strength of the interaction.

Binding Pose: The precise orientation of the compound within the receptor's active site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand.

Currently, there are no published docking scores or interaction analyses for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics and Activity Forecasting

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds (a training set) with known activities to derive a correlation. Once validated, the model can predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally similar benzamide (B126) derivatives with measured biological activity. The model would correlate physicochemical descriptors (e.g., logP, molecular weight, electronic properties) with activity. Such a model could forecast the potential efficacy of new analogs but no QSAR studies specifically including this compound are currently available.

Pharmacophore Modeling and Virtual Screening for the Identification of Novel Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models define the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. These models are then used as 3D queries to screen large compound libraries to find novel molecules with the potential for similar biological activity.

Developing a pharmacophore model for the class of compounds to which this compound belongs would help in identifying other potential ligands. However, no such specific pharmacophore models derived from or used to identify this compound have been published.

Application of Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Property Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could elucidate a wide range of electronic and structural properties.

Key parameters that would be calculated include:

Optimized Geometry: The most stable 3D conformation of the molecule.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP): A map showing the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

Without specific research, data tables for properties like HOMO-LUMO gap, dipole moment, and electrostatic potential for this compound cannot be compiled.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Ligand-Protein Binding Energetics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal:

Conformational Flexibility: How the molecule changes its shape over time.

Binding Stability: The stability of the ligand-protein complex, assessed by metrics like Root Mean Square Deviation (RMSD).

Binding Free Energy: More accurate calculations of binding energetics (e.g., via MM/PBSA or MM/GBSA methods) than those provided by docking alone.

No MD simulation results for this compound have been reported in the literature.

In Silico Predictions for Molecular Design Principles (excluding ADMET profiles)

The collective insights from the computational methods mentioned above would form a basis for rational molecular design. By understanding the structure-activity relationships, key binding interactions, and electronic properties, chemists can propose modifications to the this compound scaffold to enhance its desired properties. For instance, altering substituent positions or introducing new functional groups could improve binding affinity or selectivity. However, in the absence of foundational computational data, specific design principles for this molecule remain speculative.

Analytical and Spectroscopic Methodologies for Compound Characterization and Biological Assessment

Spectroscopic Confirmation of Compound Identity, Structure, and Purity

Spectroscopic methods are indispensable for the structural elucidation and purity verification of synthesized compounds like 3-Bromo-5-(piperidin-1-yl)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal distinct signals for the protons on the aromatic ring and the piperidine (B6355638) ring, as well as the exchangeable protons of the primary amide group. The chemical shifts, splitting patterns, and integration of these signals confirm the connectivity of the atoms. ¹³C NMR provides information on the carbon skeleton, with characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (including those bonded to bromine and nitrogen), and the aliphatic carbons of the piperidine ring. A series of N-substituted benzamide (B126) derivatives have been characterized using these techniques, confirming their structures. researchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound and can offer insights into its elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement. A key feature in the mass spectrum would be the isotopic pattern created by the presence of the bromine atom (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. This pattern is a definitive indicator of a monobrominated compound. The fragmentation pattern can further corroborate the structure, often showing loss of the amide group or fragmentation of the piperidine ring. nih.gov

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These include N-H stretching vibrations for the primary amide (typically two bands in the 3400-3200 cm⁻¹ region), a strong C=O stretching vibration for the amide carbonyl group (around 1650 cm⁻¹), C-N stretching vibrations, and C-H stretching for both the aromatic and aliphatic portions of the molecule. nist.govnist.gov The presence of the C-Br bond would also result in a characteristic absorption in the fingerprint region of the spectrum.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons, distinct signals for piperidine ring protons (axial and equatorial), and a broad signal for the -NH₂ amide protons. |

| ¹³C NMR | Resonances for amide carbonyl carbon, aromatic carbons (including C-Br and C-N), and aliphatic carbons of the piperidine ring. |

| Mass Spec. | Molecular ion peaks showing the characteristic isotopic pattern for a single bromine atom ([M]+ and [M+2]+ at m/z ~282 and ~284). |

| Infrared | Characteristic stretches for amide N-H, amide C=O, aromatic and aliphatic C-H, C-N, and C-Br bonds. |

Chromatographic Techniques for Efficient Compound Separation and Purification

Chromatography is fundamental to the isolation and purification of target compounds from reaction mixtures and for the assessment of final product purity.

Column Chromatography is a preparative technique widely used for the purification of organic compounds. orgsyn.orgbiotech-asia.org Following the synthesis of this compound, flash column chromatography using silica (B1680970) gel as the stationary phase is a standard method for its isolation from starting materials, by-products, and catalysts. rsc.org The separation is based on the differential adsorption of the components to the silica gel, with elution using a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate. The progress of the purification is typically monitored by Thin Layer Chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of the final compound. nih.gov A small amount of the purified this compound is dissolved and injected into the HPLC system. The compound is passed through a column (commonly a C18 reversed-phase column) under high pressure, and its elution is monitored by a detector, typically UV-Vis. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The integration of the peak area allows for quantitative assessment of purity. HPLC methods are routinely used for the analysis of various substituted benzamides. nih.govresearchgate.net Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides both retention time data and mass confirmation simultaneously, offering a high degree of confidence in both the identity and purity of the analyte. researchgate.net

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation

The process involves growing a suitable single crystal of the compound, which can be a challenging step. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.govnih.gov The electron density map calculated from the diffraction data allows for the precise placement of each atom in the crystal lattice. While this technique is powerful, a search of the public scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been reported.

Future Perspectives and Unaddressed Research Avenues for 3 Bromo 5 Piperidin 1 Yl Benzamide Research

Discovery and Validation of Novel Biological Targets and Expansive Therapeutic Applications

A primary avenue for future research lies in the comprehensive identification and validation of new biological targets for 3-bromo-5-(piperidin-1-yl)benzamide and its analogs. While initial studies may have pinpointed specific receptors or enzymes, a broader screening approach is necessary to uncover the full pharmacological profile. Computational methods, such as in silico repurposing, can predict potential new targets by comparing the compound's structure to libraries of ligands with known biological activities. f1000research.com This can be followed by high-throughput in vitro screening against diverse panels of proteins to experimentally validate these predictions.

The identification of novel targets is the first step; subsequent validation is critical to establish a solid foundation for new therapeutic applications. f1000research.com This involves a multi-pronged approach combining molecular docking, biological testing, and analysis of structure-activity relationships to confirm the interaction and its functional consequence. f1000research.comnih.gov For instance, recent studies on other benzamide (B126) derivatives have identified promising activity against targets like Rho-associated kinase-1 (ROCK1) and poly(ADP-ribose) polymerase-1 (PARP-1), suggesting potential applications in cardiovascular diseases and cancer, respectively. nih.govnih.gov Exploring similar targets for this compound could reveal untapped therapeutic potential.

The table below outlines potential new therapeutic areas for this compound scaffold, based on the activities of related benzamides.

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | PARP-1, VEGFR-2 | Benzamide derivatives have shown inhibitory activity against these key cancer-related targets. f1000research.comnih.gov |

| Diabetes | Glucokinase (GK) | Certain benzamide structures have been identified as glucokinase activators. nih.gov |

| Neurological Disorders | Acetylcholinesterase, AMPA receptors | The benzamide core is present in compounds targeting neurodegenerative and cognitive disorders. nih.govmdpi.com |

| Infectious Diseases | Various microbial enzymes | Heterocyclic compounds, including benzamides, are a rich source of antimicrobial agents. eurekaselect.com |

Development of Advanced Synthetic Strategies for Complex Derivatization and Diversity-Oriented Libraries

The exploration of the chemical space around the this compound core is essential for optimizing biological activity. Future research must focus on developing advanced synthetic methodologies that allow for precise and varied modifications. researchgate.net Modern techniques like photocatalyst-tuned, nickel-catalyzed reactions offer switchable C-C or C-N coupling, providing an atom-economical route to a wide array of benzamide derivatives. acs.org

A crucial strategy for uncovering novel bioactivity is Diversity-Oriented Synthesis (DOS). acs.orgrsc.orgfrontiersin.org DOS aims to generate collections of structurally diverse and complex molecules from simple starting materials. acs.orgrsc.org Applying DOS principles to the this compound scaffold would involve multi-component reactions or cascade cyclizations to rapidly build a library of unique analogs. acs.orgacs.org This approach significantly increases the probability of discovering compounds with novel biological functions. Furthermore, late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, offers a powerful tool for rapidly creating analogs for structure-activity relationship (SAR) studies without starting from scratch. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling faster and more accurate predictions of compound properties. nih.gov For this compound, these computational tools can be applied at multiple stages of the research pipeline. researchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity of virtual compounds, guiding the design of more potent and selective analogs. nih.govnih.gov

The following table summarizes the application of AI/ML in the drug discovery process for this compound.

| AI/ML Application | Description | Potential Impact |

| Target Identification | Predicting novel biological targets through data mining and similarity analysis. f1000research.com | Expands therapeutic possibilities beyond initial findings. |

| Virtual Screening | Screening large virtual libraries of analogs against target structures. nih.gov | Identifies promising hit compounds with novel chemotypes. |

| QSAR Modeling | Developing models that correlate chemical structure with biological activity. nih.gov | Guides the rational design of more potent compounds. |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles of virtual compounds. researchgate.net | Reduces late-stage attrition by identifying problematic candidates early. |

| De Novo Design | Generating entirely new molecular structures with desired properties. researchgate.net | Creates novel intellectual property and potentially superior drug candidates. |

Exploration of Targeted Delivery Systems for Enhanced Efficacy in Preclinical Biological Models

Maximizing the therapeutic effect of this compound while minimizing potential side effects is a key challenge. Targeted drug delivery systems offer a solution by concentrating the therapeutic agent at the site of action. nih.gov This is particularly crucial for treating central nervous system (CNS) disorders, where the blood-brain barrier (BBB) presents a formidable obstacle. cd-bioparticles.net

Nanotechnology-based carriers, such as liposomes and polymeric nanoparticles, can be engineered to encapsulate the drug, improve its solubility, and prolong its circulation time. nih.govcd-bioparticles.net These nanoparticles can be further functionalized with specific ligands (e.g., antibodies or peptides) that bind to receptors on target cells, facilitating entry into the brain or specific tissues. dovepress.com

Another promising strategy is the development of prodrugs. nih.govresearchgate.net A prodrug is an inactive form of the therapeutic agent that is converted to the active drug within the body, ideally at the target site. nih.gov This approach can enhance bioavailability, improve stability, and enable controlled release. nih.gov Self-assembling prodrugs, which form nanoparticles spontaneously, represent an advanced strategy that combines high drug loading with the benefits of nanocarriers. nih.gov

Comprehensive Investigation of Polypharmacology and Multi-Target Ligand Design Principles

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. tandfonline.comfrontiersin.org Consequently, drugs that act on a single target may have limited efficacy. acs.orgijprems.com The concept of polypharmacology—where one drug intentionally interacts with multiple targets—is gaining traction as a more effective therapeutic strategy. tandfonline.comijprems.com It is plausible that the full therapeutic benefit of this compound and its derivatives may stem from their ability to modulate several targets simultaneously.

Future research should therefore involve a comprehensive investigation of the polypharmacological profile of this compound class. This requires screening against broad panels of biological targets to create a detailed interaction map. Understanding these multi-target interactions can provide a more holistic view of the drug's mechanism of action and may reveal synergistic effects that lead to enhanced efficacy. nih.gov

Building on this knowledge, the ultimate goal is the rational design of multi-target-directed ligands (MTDLs). acs.orgnih.gov This involves creating a single molecule that is optimized to interact with a specific set of disease-relevant targets. tandfonline.com While challenging, the successful design of MTDLs based on the this compound scaffold could lead to next-generation therapeutics with superior efficacy and a lower propensity for drug resistance. ijprems.com

Q & A

Basic: What are the established synthetic routes for 3-Bromo-5-(piperidin-1-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via amide coupling between 3-bromo-5-aminobenzoic acid derivatives and piperidine. Key steps include:

- Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by piperidine.

- Condition Optimization : Employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield .

- Purification : Validate purity using HPLC (>95%) and characterize intermediates via H/C NMR and mass spectrometry .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- Spectroscopy : H NMR (to confirm piperidine substitution and aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm) .

- Chromatography : HPLC with UV detection (retention time consistency) and LC-MS for molecular ion validation .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages to rule out impurities .

Advanced: How can researchers design experiments to investigate the biological activity of this compound against specific targets (e.g., kinases)?

Methodological Answer:

- Target Selection : Align with a theoretical framework (e.g., kinase inhibition in cancer pathways) to define hypotheses .

- Assay Design : Use dose-response curves (IC determination) in enzymatic assays (e.g., ADP-Glo™ Kinase Assay) and validate in cell-based models (apoptosis/cell cycle analysis) .

- Controls : Include positive controls (e.g., staurosporine for kinases) and solvent controls to isolate compound-specific effects .

Advanced: How should researchers address contradictions in activity data between in vitro and in vivo studies?

Methodological Answer:

- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

- Pharmacokinetic Analysis : Assess bioavailability, metabolic stability (e.g., microsomal assays), and tissue distribution to explain discrepancies .

- Theoretical Reassessment : Revisit the compound’s mechanism of action within the original conceptual framework (e.g., off-target effects) .

Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

- Systematic Variation : Synthesize analogs with modifications to the benzamide core (e.g., halogen substitution) or piperidine moiety (e.g., ring size/functional groups) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC values .

- Multivariate Analysis : Use PCA or clustering algorithms to identify structural features driving activity .

Advanced: How can AI and computational tools enhance the study of this compound’s reactivity or interactions?

Methodological Answer:

- Reaction Prediction : Deploy ML models (e.g., IBM RXN) to propose novel synthetic pathways or predict side reactions .

- Molecular Dynamics : Simulate ligand-protein interactions (GROMACS) to explore binding stability under physiological conditions .

- Data Integration : Combine quantum mechanical calculations (DFT for electronic properties) with experimental spectral data to refine SAR .

Basic: What safety and handling protocols are essential for working with this compound?

Methodological Answer:

- Risk Assessment : Review SDS for brominated aromatics (potential toxicity) and piperidine derivatives (irritancy) .

- Containment : Use fume hoods for synthesis and PPE (gloves, goggles) during handling.

- Waste Disposal : Neutralize amide bonds via hydrolysis (acid/base) before disposal .

Advanced: How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .

- Proteomics : Use SILAC labeling to quantify target engagement (e.g., kinase inhibition) .

- Data Fusion : Apply systems biology tools (Cytoscape) to map interactions between omics datasets and theoretical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.